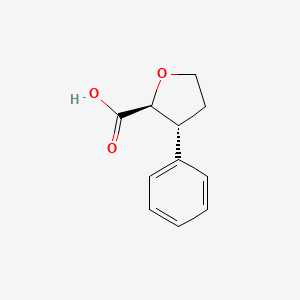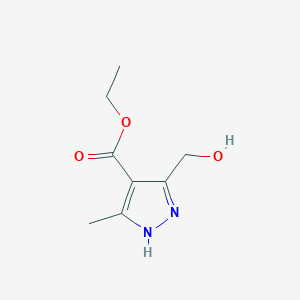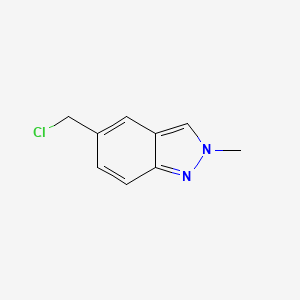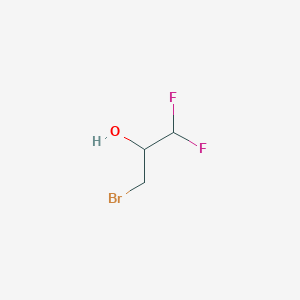
(2S,3R)-3-phenyloxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-phenyloxolane-2-carboxylic acid, also known as POCA, is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is a chiral compound, meaning that it has two stereoisomers that have different physical and chemical properties. POCA has several unique properties that make it an important molecule for many scientific applications.
科学研究应用
(2S,3R)-3-phenyloxolane-2-carboxylic acid has been used for a wide range of scientific research applications, including drug synthesis, enzyme inhibition, and protein folding studies. It has also been used as a model compound for studying the effects of chirality on the properties of organic molecules. This compound has also been used to study the mechanism of action of enzymes, such as the enzyme cyclooxygenase-2 (COX-2).
作用机制
The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This compound binds to the active site of the enzyme and prevents the formation of prostaglandins, which are molecules that play a role in inflammation and pain. By blocking the formation of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the formation of prostaglandins, which are molecules that play a role in inflammation and pain. In vivo studies have shown that this compound can reduce inflammation and pain in animals. It has also been shown to have anti-tumor activity in some animal models.
实验室实验的优点和局限性
The main advantage of using (2S,3R)-3-phenyloxolane-2-carboxylic acid in laboratory experiments is its availability. It can be synthesized from readily available starting materials and is relatively easy to purify. Additionally, it is a chiral compound, which makes it useful for studying the effects of chirality on the properties of organic molecules. The main limitation of using this compound in laboratory experiments is its instability. It can decompose when exposed to light and heat, so it must be handled carefully.
未来方向
There are several potential future directions for research involving (2S,3R)-3-phenyloxolane-2-carboxylic acid. One potential direction is to explore its potential as a drug for treating inflammatory diseases. Another potential direction is to further study its mechanism of action in order to develop more effective inhibitors of COX-2. Additionally, further research could be done to explore its potential as a model compound for studying the effects of chirality on the properties of organic molecules. Finally, further research could be done to explore its potential as an enzyme inhibitor in other biochemical pathways.
合成方法
(2S,3R)-3-phenyloxolane-2-carboxylic acid can be synthesized from various starting materials, including benzaldehyde, ethyl acetoacetate, and ethyl acetate. The most common method for synthesizing this compound is a two-step process that involves the condensation of benzaldehyde with ethyl acetoacetate followed by a ring-closing reaction. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and the resulting product is a mixture of the two stereoisomers of this compound.
属性
IUPAC Name |
(2S,3R)-3-phenyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRYWQSHMYMKU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)